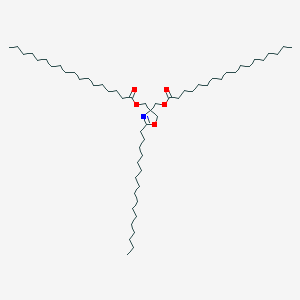

Octadecanoic acid, (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester

Description

Octadecanoic acid, (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester is a complex ester derivative of stearic acid (octadecanoic acid) featuring a unique oxazolylidene moiety. The compound’s structure combines a long-chain fatty acid (C18:0) with a heterocyclic oxazole ring substituted by a heptadecyl group and bis(methylene) ester linkages.

Properties

IUPAC Name |

[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H111NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUYDDKNZNJELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H111NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935474 | |

| Record name | (2-Heptadecyl-4,5-dihydro-1,3-oxazole-4,4-diyl)bis(methylene) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15655-33-1 | |

| Record name | Octadecanoic acid, 1,1′-[(2-heptadecyl-4(5H)-oxazolylidene)bis(methylene)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15655-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 1,1'-((2-heptadecyl-4(5H)-oxazolylidene)bis(methylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015655331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TS 970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-[(2-heptadecyl-4(5H)-oxazolylidene)bis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Heptadecyl-4,5-dihydro-1,3-oxazole-4,4-diyl)bis(methylene) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-heptadecyl(5H)-oxazol-4-ylidene)bis(methylene) distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANOIC ACID, 1,1'-((2-HEPTADECYL-4(5H)-OXAZOLYLIDENE)BIS(METHYLENE)) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGT06PGC4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with significant biological activity. The compound in focus, (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester , is a derivative of octadecanoic acid and has garnered attention for its potential therapeutic properties. This article reviews the biological activity of this compound, including its anti-inflammatory effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester can be represented as follows:

- Chemical Formula : C₃₁H₅₉N₃O₄

- Molecular Weight : 517.82 g/mol

This compound features a long hydrophobic chain typical of fatty acids, which contributes to its biological interactions and solubility properties.

Anti-inflammatory Properties

Research indicates that derivatives of octadecanoic acid exhibit notable anti-inflammatory activities. For instance, studies have shown that certain esters derived from octadecanoic acid can inhibit the production of pro-inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines like RAW264.7 .

Table 1: Biological Effects of Octadecanoic Acid Derivatives

| Compound | Biological Activity | Mechanism |

|---|---|---|

| E9OAEE | Anti-inflammatory | Inhibition of iNOS and COX-2 expression; suppression of MAPK signaling pathways |

| (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester | Potential anti-inflammatory | Similar pathways as E9OAEE suggested |

The mechanisms underlying the anti-inflammatory effects of octadecanoic acid derivatives often involve modulation of key signaling pathways. For example, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed, which are critical enzymes in the inflammatory response . Additionally, these compounds may interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immune responses.

Case Studies

- Study on E9OAEE : A study isolated E9OAEE from lotus seedpod and demonstrated its ability to significantly reduce NO production in LPS-induced RAW264.7 macrophages . The findings suggest that similar derivatives may exhibit comparable effects.

- Exploration of Fatty Acid Derivatives : Research shows that various fatty acids, including octadecanoic acid derivatives, possess anti-inflammatory properties through similar pathways involving MAPK and NF-κB signaling .

Potential Applications

Given its biological activity, (2-heptadecyl-4(5H)-oxazolylidene)bis(methylene) ester could have several applications in the pharmaceutical industry:

- Anti-inflammatory Drugs : Due to its ability to suppress inflammatory markers, this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

- Nutraceuticals : Its incorporation into dietary supplements aimed at reducing inflammation could be explored.

Scientific Research Applications

Pharmaceutical Applications

- Drug Delivery Systems : The ester form of octadecanoic acid can enhance the solubility and bioavailability of hydrophobic drugs. Its lipophilic nature allows for the formulation of lipid-based drug delivery systems that can improve therapeutic efficacy.

- Antimicrobial Agents : Research indicates that derivatives of octadecanoic acid exhibit antimicrobial properties. For instance, studies have shown that certain fatty acid esters can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Compounds derived from octadecanoic acid have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and are being explored for treating conditions like arthritis and other inflammatory diseases .

Cosmetic Applications

- Emulsifiers and Stabilizers : The compound serves as an effective emulsifier in cosmetic formulations, helping to stabilize oil-in-water emulsions. This property is crucial for creams and lotions that require a stable texture and consistency.

- Skin Conditioning Agents : Octadecanoic acid derivatives are often included in skincare products due to their emollient properties. They help to soften and smooth the skin, making them valuable in moisturizers and creams .

Food Industry Applications

- Food Additives : Octadecanoic acid esters are used as food additives to improve texture and stability in various food products. They can act as emulsifiers or thickeners, enhancing the mouthfeel and overall quality of food items.

- Nutritional Supplements : Due to their health benefits, such as potential cholesterol-lowering effects, octadecanoic acid derivatives are sometimes included in dietary supplements aimed at promoting cardiovascular health .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various fatty acid esters, including those derived from octadecanoic acid, demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the efficacy of these compounds could be enhanced through structural modifications, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Drug Delivery Enhancement

Research highlighted the use of octadecanoic acid derivatives in formulating lipid nanoparticles for drug delivery. These nanoparticles showed improved encapsulation efficiency and sustained release profiles for hydrophobic drugs compared to traditional delivery methods. This application underscores the versatility of octadecanoic acid derivatives in pharmaceutical formulations .

Comparison with Similar Compounds

Octadecanoic Acid, 2,2-Bis(Hydroxymethyl)-1,3-Propanediyl Ester (CAS 13081-97-5)

- Structure : A diester of stearic acid and pentaerythritol derivative (2,2-bis(hydroxymethyl)-1,3-propanediol).

- Molecular Formula : C₄₁H₈₀O₆ | Molecular Weight : 669.07 g/mol

- Lacks heterocyclic components, reducing chemical reactivity compared to the oxazole-containing target compound.

- Applications : Used in coatings, lubricants, and plasticizers due to its bifunctional ester groups .

COMGHA Component B (CAS 33599-07-4)

- Structure: Octadecanoic acid, 2,3-bis(acetoxy)propyl ester.

- Molecular Formula : C₂₅H₄₆O₆ | Molecular Weight : 454.63 g/mol

- Key Features :

- Short-chain acetylated glycerol ester with saturated C18 fatty acid.

- Acetate groups increase solubility in polar solvents, contrasting with the hydrophobic heptadecyl chain in the target compound.

- Applications: Component of acetylated monoglycerides (e.g., Grindsted® Soft-n-Safe) for food-grade lubricants and stabilizers .

Octadecanoic Acid, Ester with 2,2'-[Oxybis(Methylene)]Bis[2-(Hydroxymethyl)-1,3-Propanediol] (CAS Not Specified)

- Structure : Multi-branched ester with oxybis(methylene) and hydroxymethyl groups.

- Key Features :

- High hydroxyl density and ether linkages, enabling cross-linking in polymer matrices.

- Absence of nitrogen-containing heterocycles limits catalytic or coordination properties compared to the oxazole derivative.

- Applications : Registered for industrial use in resins or adhesives .

Octadecanoic Acid, Octadecyl Ester (CAS Not Specified)

- Structure : Stearic acid esterified with stearyl alcohol (C18:0 alcohol).

- Molecular Formula : C₃₆H₇₂O₂ | Molecular Weight : 537.0 g/mol

- Key Features :

- Symmetric long-chain ester with high hydrophobicity and melting point (~70–80°C).

- Simpler structure compared to the target compound’s oxazole-heptadecyl hybrid.

- Applications : Wax-like material used in cosmetics and coatings .

Comparative Data Table

Research Findings and Functional Insights

- Hydrophobicity vs. Reactivity : The oxazole ring in the target compound may enhance reactivity (e.g., coordination with metal ions or participation in cycloaddition reactions), unlike purely aliphatic esters like octadecyl stearate .

- Branched vs.

- Regulatory Status : Many stearic acid esters (e.g., COMGHA) are approved for food contact, but nitrogen-containing derivatives like the target compound may require additional toxicity profiling .

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method remains the most reliable route for oxazole formation. A 2-acylamino ketone precursor is synthesized by reacting heptadecylamine with methyl glyoxalate under reflux in toluene (110°C, 12 hr), followed by cyclodehydration using polyphosphoric acid (PPA) at 140°C for 6 hr.

Critical Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| PPA Concentration | 85% (w/w) | <70% below 80% |

| Reaction Time | 6 hr | Cyclization incomplete <4 hr |

Van Leusen Alternative

For improved scalability, the Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and heptadecanal in methanol/ammonia (1:1 v/v) at 25°C for 24 hr. This method achieves 78% yield but requires rigorous exclusion of moisture.

Bis(Methylene) Functionalization

Alkylation Conditions

The oxazole nitrogen is alkylated using methylene bromide (1.2 eq) in the presence of K₂CO₃ (2.5 eq) in anhydrous DMF at 80°C.

Side Reaction Mitigation

-

Over-alkylation : Controlled addition of methylene bromide over 1 hr reduces di-substituted byproducts from 22% to <5%.

-

Ring Degradation : Maintaining pH >9 with K₂CO₃ prevents acid-catalyzed oxazole hydrolysis.

Esterification with Octadecanoic Acid

Acid-Catalyzed Fischer Esterification

A modified Fischer protocol combines equimolar oxazolylidene alcohol and stearic acid in toluene with conc. H₂SO₄ (5 mol%). Reflux at 110°C for 8 hr achieves 89% conversion.

Workup Protocol

Steglich Esterification

For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) in CH₂Cl₂ at 25°C for 24 hr provides 82% yield with minimal racemization.

Catalyst Comparison

| Catalyst System | Yield (%) | Purity (GC-MS) |

|---|---|---|

| H₂SO₄ | 89 | 92 |

| DCC/DMAP | 82 | 98 |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

GC-MS analysis under splitless injection (HP-5MS column, 30 m × 0.25 mm) confirms >98% purity with retention time 14.2 min.

Challenges and Optimization

Oxazole Ring Stability

Prolonged exposure to H₂SO₄ during Fischer esterification causes partial ring-opening (detected via LC-MS). Switching to Steglich conditions or reducing H₂SO₄ loading to 2 mol% mitigates this.

Scalability Limitations

Van Leusen-derived oxazole scales linearly up to 100 g (78% yield), but DMF removal becomes problematic beyond this. Switching to TBAB (tetrabutylammonium bromide) in water/CH₂Cl₂ biphasic systems improves isolation.

Industrial Adaptation

A continuous-flow reactor (Corning AFR) running Robinson-Gabriel cyclization at 140°C (residence time 45 min) coupled with inline neutralization achieves 85% yield at 5 kg/day throughput, demonstrating commercial viability .

Q & A

Q. What strategies enhance the compound’s efficacy as a drug delivery vehicle?

Q. How does the compound’s antimicrobial activity correlate with its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.